2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate
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Overview
Description
2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a pyridinium core substituted with phenyl and pyrimidinyl groups, and it is stabilized by a tetrafluoroborate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyridine with a pyrimidinyl derivative under specific conditions. The reaction is often carried out in the presence of a strong acid, such as tetrafluoroboric acid, which facilitates the formation of the pyridinium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters and purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The phenyl and pyrimidinyl groups can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl or pyrimidinyl compounds.
Scientific Research Applications
2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
- 2,4,6-Triphenylpyridine
Uniqueness
2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)pyrimidine;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N3.BF4/c1-4-11-21(12-5-1)24-19-25(22-13-6-2-7-14-22)30(27-28-17-10-18-29-27)26(20-24)23-15-8-3-9-16-23;2-1(3,4)5/h1-20H;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQONOCFWGYWOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC=CC=N4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BF4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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